molecular formula C22H16F2N4O2 B2703596 2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921563-98-6

2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

カタログ番号: B2703596
CAS番号: 921563-98-6
分子量: 406.393
InChIキー: UAOLUPNIFXKKQS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” is a chemical compound with the molecular formula C22H16F2N4O2 . It has a molecular weight of 406.393 . This compound is used in scientific research and has unique properties that enable its application in various fields, including drug discovery, molecular biology, and pharmaceutical development.


Molecular Structure Analysis

The molecular structure of this compound consists of 22 carbon atoms, 16 hydrogen atoms, 2 fluorine atoms, 4 nitrogen atoms, and 2 oxygen atoms . The exact structure and bond lengths can be determined using crystallographic analysis and DFT optimized structure calculation .

科学的研究の応用

Inhibitory Activity on Transcription Factors

Research has shown that similar compounds to 2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide exhibit inhibitory activities on transcription factors such as NF-kappaB and AP-1. These transcription factors are involved in the regulation of various cellular processes, including inflammation and immune responses. The structure-activity relationship studies of these compounds have been a focus to improve their potential oral bioavailability, especially concerning the substitutions on the pyrimidine ring (Palanki et al., 2000).

Histone Deacetylase Inhibition

Another research application of compounds structurally similar to the one involves histone deacetylase (HDAC) inhibition. These compounds can block cancer cell proliferation and induce apoptosis, making them promising candidates for anticancer drugs. They show selectivity in inhibiting HDACs, which are crucial for regulating gene expression and cellular function (Zhou et al., 2008).

Metabolism in Clinical Trials

Compounds with a similar structure have been studied for their metabolism in clinical trials, especially in the treatment of chronic myelogenous leukemia. Understanding the metabolites of these compounds in human plasma, urine, and feces provides insights into their metabolic pathways and potential therapeutic applications (Gong et al., 2010).

Electrophoretic Separation

The separation and analysis of related substances to this compound, such as imatinib mesylate, have been achieved using nonaqueous capillary electrophoresis. This method is significant for quality control in pharmaceuticals (Ye et al., 2012).

Potassium Channel Openers for Epilepsy Treatment

A series of compounds, including those structurally related to the subject compound, have been identified as KCNQ2/Q3 potassium channel openers. They are active in animal models of epilepsy and pain, indicating potential applications in treating these conditions (Amato et al., 2011).

特性

IUPAC Name

2,4-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N4O2/c1-12-10-15(28-13(2)26-20-17(22(28)30)4-3-9-25-20)6-8-19(12)27-21(29)16-7-5-14(23)11-18(16)24/h3-11H,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOLUPNIFXKKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。